Bis((Cbz-Val-Phe-psi(CHOH))

Description

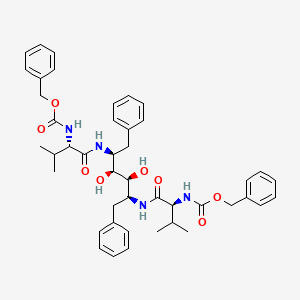

Bis((Cbz-Val-Phe-psi(CHOH)) is a pseudopeptide dimer comprising two Cbz-Val-Phe units linked via a modified backbone (psi) incorporating a CHOH (hydroxymethyl) group. The carbobenzyloxy (Cbz) protecting group shields the N-terminus of the valine-phenylalanine dipeptide, while the psi(CHOH) linkage replaces the traditional peptide bond, introducing a hydroxyl-rich spacer . This structural modification enhances solubility and may influence conformational flexibility, making the compound relevant in drug design and enzymatic inhibition studies.

Properties

CAS No. |

129467-49-8 |

|---|---|

Molecular Formula |

C44H54N4O8 |

Molecular Weight |

766.9 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S,3S,4S,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

TZRRVSCDIPHXHN-UNHORJANSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Bis((Cbz-Val-Phe-psi(CHOH)) with structurally or functionally related molecules, focusing on molecular features, synthesis, and applications.

Structural Analogs

Cbz-Val-Phe-H (Carbobenzoxy-Valinyl-Phenylalaninal)

- Structure: A monomeric Cbz-protected dipeptide with an aldehyde (CHO) terminus instead of the psi(CHOH) group .

- Key Differences: The aldehyde group in Cbz-Val-Phe-H facilitates nucleophilic reactions, whereas the CHOH group in the bis-form enables hydrogen bonding and hydration.

Diethyl Tartrate (C₂H₅OOC(CHOH)₂COOC₂H₅)

- Structure : A diester of tartaric acid containing two CHOH groups .

- Key Differences :

- Diethyl tartrate lacks peptide components but shares hydroxyl-rich regions, contributing to similar solubility profiles.

- Unlike the pseudopeptide, diethyl tartrate is chiral and widely used as a resolving agent in stereochemistry, whereas Bis((Cbz-Val-Phe-psi(CHOH)) leverages CHOH for backbone flexibility rather than chirality control.

Ethylene Glycol ((CHOH)₂)

- Structure : The simplest sugar alcohol, with two CHOH units .

- Key Differences: Ethylene glycol is a small, non-peptidic molecule with antifreeze properties, while the bis-pseudopeptide is larger and designed for bioactivity. Both compounds utilize CHOH for hydrogen bonding, but ethylene glycol’s interstellar formation pathways (e.g., grain-surface radical recombination) contrast with the synthetic peptide coupling used for Bis((Cbz-Val-Phe-psi(CHOH)).

Functional Analogs

Sorbitol ((CHOH)₆CH₂OH)

- Structure : A sugar alcohol with six CHOH groups .

- Key Differences :

- Sorbitol’s polyol structure enhances hygroscopicity and sweetness, whereas the bis-pseudopeptide’s CHOH groups likely improve aqueous solubility without sweetening properties.

- Sorbitol is metabolized via the sorbitol-6-phosphate pathway, while the bis-pseudopeptide may interact with proteolytic enzymes or receptors.

Monosaccharides (e.g., Glucose)

- Structure : General formula H(CHOH)ₙC=O(CHOH)ₘH .

- Key Differences: Monosaccharides feature a carbonyl group (aldose/ketose) absent in the bis-pseudopeptide. Both classes exhibit hydroxyl-driven solubility, but monosaccharides serve as energy sources, whereas Bis((Cbz-Val-Phe-psi(CHOH)) is tailored for structural mimicry in peptide-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.